Ac-rC Phosphoramidite-13C9

Description

Contextual Significance of RNA Oligonucleotides in Contemporary Biology

Ribonucleic acid (RNA) oligonucleotides, short chains of RNA, are central players in a vast array of biological processes. nih.govtrivitron.com Once viewed primarily as a passive messenger between DNA and protein, RNA is now recognized for its critical roles in gene regulation, catalysis, and the structural organization of the cell. nih.govnih.gov Synthetic RNA oligonucleotides are invaluable tools for molecular biologists, serving as primers for DNA amplification, probes for detecting specific nucleic acid sequences, and therapeutic agents. trivitron.combio-rad.combritannica.com Their ability to bind with high specificity to complementary DNA or RNA sequences makes them powerful tools for manipulating gene expression, with applications ranging from basic research to the development of novel therapies for a variety of diseases. nih.govbritannica.commdpi.com

Overview of the Phosphoramidite (B1245037) Approach in Oligoribonucleotide Synthesis

The chemical synthesis of RNA oligonucleotides is predominantly achieved through the solid-phase phosphoramidite method. nih.govwikipedia.org This technique involves the sequential addition of ribonucleoside phosphoramidites, the building blocks of RNA, to a growing chain that is attached to a solid support, typically controlled pore glass (CPG). nih.govwikipedia.orgnih.gov Each synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation. nih.gov A key challenge in RNA synthesis, not present in DNA synthesis, is the protection of the 2'-hydroxyl group of the ribose sugar, which must remain intact throughout the synthesis and be cleanly removed afterward. atdbio.com Protecting groups such as tert-butyldimethylsilyl (TBDMS) or tri-iso-propylsilyloxymethyl (TOM) are commonly used for this purpose. wikipedia.org While effective, the steric bulk of these protecting groups can necessitate longer coupling times compared to DNA synthesis. wikipedia.orgatdbio.com

Rationale for Stable Isotope Incorporation in Nucleic Acid Building Blocks

The study of the three-dimensional structure and dynamics of nucleic acids is crucial for understanding their biological functions. creative-biostructure.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating biomolecules in solution, but its application to nucleic acids can be challenging due to spectral overlap and line broadening, especially for larger molecules. nih.govcreative-biostructure.comnih.gov The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N), into nucleic acid building blocks helps to overcome these limitations. creative-biostructure.comisotope.com Isotopic labeling enhances spectral resolution and sensitivity, facilitating the determination of RNA secondary structure, global conformation, and dynamics. creative-biostructure.com

Carbon-13 labeling is particularly valuable in NMR studies of RNA. nih.gov By selectively replacing naturally abundant ¹²C with ¹³C at specific positions within the nucleoside, researchers can simplify complex NMR spectra and perform experiments that provide detailed structural and dynamic information. nih.govnih.gov This site-specific labeling allows for the unambiguous assignment of NMR signals and the measurement of distances and angles between atoms, which are essential for determining the high-resolution structure of RNA molecules and their complexes with proteins. nih.govoup.com Furthermore, ¹³C labeling enables the study of molecular motions over a wide range of timescales, providing insights into the functional dynamics of RNA. acs.org

Specific Focus on Ac-rC Phosphoramidite-13C9 as a Research Reagent

This compound is a specialized chemical reagent designed for the synthesis of RNA oligonucleotides with ¹³C-labeled cytidine (B196190) residues. medchemexpress.com In this compound, the exocyclic amine of the cytosine base is protected by an acetyl (Ac) group, and all nine carbon atoms of the cytidine nucleoside are replaced with the ¹³C isotope. medchemexpress.comotsuka.co.jp This uniform labeling of the cytidine unit provides a powerful probe for NMR-based structural and dynamic studies. isotope.comotsuka.co.jp The phosphoramidite group enables its direct use in automated solid-phase RNA synthesis, allowing for the site-specific incorporation of the ¹³C-labeled cytidine into any desired RNA sequence. This reagent is particularly useful for investigating the role of specific cytidine residues in RNA structure, folding, and interaction with other molecules. acs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | ¹³C-labeled Ac-rC Phosphoramidite |

| Isotopic Label | Carbon-13 (¹³C) |

| Primary Application | Solid-phase synthesis of ¹³C-labeled RNA oligonucleotides |

| Key Feature | All 9 carbon atoms of the cytidine moiety are ¹³C |

Detailed Research Findings

The use of ¹³C-labeled phosphoramidites like this compound has significantly advanced our ability to study RNA. Research has shown that the incorporation of ¹³C-labeled nucleotides facilitates the assignment of NMR resonances, which is often a bottleneck in the structure determination of RNA and its complexes. nih.govoup.com For instance, the site-specific introduction of ¹³C-labeled nucleotides has been instrumental in resolving ambiguities in the NMR spectra of protein-RNA complexes, leading to more precise and accurate structures. oup.com

Furthermore, ¹³C-labeling is a prerequisite for a variety of advanced NMR experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion. acs.org These experiments can detect and characterize transient, sparsely populated conformational states of RNA that are critical for its function but are invisible to other structural biology techniques. acs.org Studies have utilized (6-¹³C)pyrimidine-labeled RNA to investigate the refolding kinetics of riboswitch regulatory elements and the dynamics of the HIV-1 transactivation response element (TAR) RNA. acs.org

The chemical synthesis of RNA using phosphoramidite chemistry allows for the precise placement of isotopic labels at any position in the sequence, a significant advantage over enzymatic methods which typically label all instances of a particular nucleotide type. nih.govoup.com This site-specific labeling capability is crucial for dissecting the structure-function relationships of individual nucleotides within a larger RNA molecule.

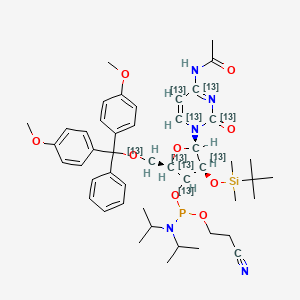

Structure

2D Structure

Properties

Molecular Formula |

C47H64N5O9PSi |

|---|---|

Molecular Weight |

911.0 g/mol |

IUPAC Name |

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4)pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27+1,29+1,31+1,40+1,41+1,42+1,43+1,44+1,45+1 |

InChI Key |

QKWKXYVKGFKODW-ROTISQLDSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[13CH]1[13C@H](O[13C@H]([13C@H]1O[Si](C)(C)C(C)(C)C)N2[13CH]=[13CH][13C](=N[13C]2=O)NC(=O)C)[13CH2]OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Synthetic Methodologies for Ac Rc Phosphoramidite 13c9

Precursor Synthesis and Stereochemical Control

The synthesis of Ac-rC Phosphoramidite-13C9 begins with the preparation of a suitably protected and isotopically labeled cytidine (B196190) precursor. This process involves a series of reactions to modify the cytidine nucleoside, ensuring that specific functional groups are masked to prevent unwanted side reactions during the subsequent automated solid-phase synthesis of RNA.

Cytidine Nucleoside Derivatization and Protection Strategies

The chemical synthesis of RNA is a complex undertaking that requires the careful protection of reactive functional groups on the nucleoside building blocks. nih.gov For cytidine, this involves protecting the exocyclic amine on the cytosine base and the hydroxyl groups at the 2' and 5' positions of the ribose sugar.

The exocyclic amine (N4) of the cytosine base is nucleophilic and must be protected to prevent undesirable side reactions during oligonucleotide synthesis. The acetyl (Ac) group is a common choice for this purpose. mdpi.com The synthesis involves treating the cytidine derivative with a reagent like acetyl chloride. nih.gov

While other protecting groups like benzoyl (Bz) are available, the N4-acetyl group offers a significant advantage. nih.gov During the final deprotection steps of RNA synthesis, which often use aqueous methylamine (B109427), N4-benzoyl protected cytidines can undergo partial substitution at the C4 position, leading to the formation of N4-methylated cytidine impurities. nih.gov The use of N4-acetyl protection can circumvent this problematic side reaction, ensuring higher fidelity of the final RNA product. nih.govnih.gov However, for some modified nucleosides like 3-methylcytidine, even N4-acetyl protection may not completely prevent transamination, necessitating the use of ammonia-based deprotection protocols. nih.govresearchgate.net

The primary 5'-hydroxyl group of the ribose is selectively protected with a 4,4'-dimethoxytrityl (DMT) group. journalirjpac.com This bulky protecting group is introduced using dimethoxytrityl chloride in a process known as tritylation. atdbio.com The DMT group's large size provides steric hindrance that favors reaction with the more accessible primary 5'-hydroxyl over the secondary 2'- and 3'-hydroxyls. researchgate.net

The DMT group serves several critical functions:

Selective Protection : It ensures that chain elongation during solid-phase synthesis occurs exclusively at the 3'-position. researchgate.net

Stability : It is stable throughout the coupling cycle but can be removed under mild acidic conditions (detritylation), typically with trichloroacetic acid in dichloromethane. atdbio.comumich.edu

Quantification : The DMT cation released during detritylation has a characteristic bright orange color and a strong absorbance at around 495 nm. atdbio.comwikipedia.org The intensity of this color is measured spectrophotometrically after each coupling cycle to determine the reaction efficiency, providing real-time quality control during the synthesis. atdbio.comumich.edu

The presence of the 2'-hydroxyl group in ribonucleosides is a key difference from deoxyribonucleosides and presents a major challenge in RNA synthesis. ingentaconnect.com This group must be protected to prevent phosphoramidite (B1245037) coupling at the 2'-position, as well as to avoid base-catalyzed cleavage and migration of the internucleotide phosphodiester linkage. ingentaconnect.com The choice of the 2'-O-protecting group is therefore crucial.

Two of the most widely used protecting groups are the tert-butyldimethylsilyl (TBDMS) group and the [(triisopropylsilyl)oxy]methyl (TOM) group. nih.govnih.gov

TBDMS Protection : Introduced in the late 1970s, the TBDMS group has been extensively used for solid-phase RNA synthesis. ingentaconnect.com It is introduced using tert-butyldimethylsilyl chloride. nih.gov While effective, the steric bulk of the TBDMS group can hinder the efficiency of the phosphoramidite coupling reaction. umich.eduatdbio.com

TOM Protection : The TOM group was developed to overcome the steric hindrance issues associated with TBDMS. atdbio.com It features a silyloxymethyl spacer that positions the bulky triisopropylsilyl moiety further away from the reaction center. atdbio.com This results in significantly higher coupling yields (e.g., >99%) with shorter coupling times compared to TBDMS-protected monomers. nih.govumich.edu This makes TOM-protected phosphoramidites particularly well-suited for the efficient synthesis of long RNA sequences (over 50 nucleotides). nih.gov

| Feature | TBDMS (tert-butyldimethylsilyl) | TOM ([(triisopropylsilyl)oxy]methyl) |

| Structure | A silyl (B83357) group directly attached to the 2'-oxygen. | A silyloxymethyl group attached to the 2'-oxygen. |

| Steric Hindrance | High, can lower coupling efficiency. umich.edu | Low, due to the spacer between the ribose and the bulky silyl group. nih.govatdbio.com |

| Coupling Efficiency | Generally lower than TOM. | Higher, allowing for shorter coupling times and synthesis of longer RNAs. nih.govumich.edu |

| Deprotection | Removed with a fluoride (B91410) source, such as triethylamine (B128534) tris(hydrofluoride) or TBAF. | Removed with a fluoride source (TBAF) after nucleobase deprotection. nih.govumich.edu |

5'-O-Dimethoxytrityl (DMT) Protection

Isotopic Carbon-13 Enrichment Strategies for Cytidine Moieties

The "13C9" designation in this compound indicates that the cytidine moiety is fully enriched with the stable isotope carbon-13. This isotopic labeling is essential for advanced NMR studies, as it provides a distinct signal that can be used to probe the structure and dynamics of RNA molecules. nih.govacs.org

The incorporation of carbon-13 into the cytidine ring can be achieved through two primary strategies: total chemical synthesis from labeled precursors or metabolic biosynthesis using labeled nutrients.

Chemical Synthesis : This approach involves building the pyrimidine (B1678525) ring from simple, commercially available 13C-labeled starting materials. For instance, labeled uracil (B121893) can be synthesized using precursors like [13C]-KCN, [2-13C]-bromoacetic acid, or [13C]-urea. mdpi.com The labeled uracil is then coupled to a protected ribofuranose sugar to form uridine, which can subsequently be converted to cytidine. mdpi.com

Metabolic Biosynthesis : A common method for producing uniformly labeled nucleosides is to culture cells or microorganisms in a growth medium where the primary carbon sources are replaced with their 13C-labeled counterparts. nih.gov By feeding cells with substrates like [U-13C]-glucose or [13C]bicarbonate, the cellular metabolic machinery incorporates the heavy isotopes into various biomolecules, including nucleotides, through de novo synthesis pathways. nih.govscitepress.orgnih.gov Key metabolic routes involved in channeling 13C into the pyrimidine ring include glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), the citric acid (TCA) cycle, and the de novo pyrimidine biosynthesis pathway itself. scitepress.orgcreative-proteomics.comresearchgate.net

| Labeling Strategy | Description | Key Precursors & Pathways |

| Chemical Synthesis | Step-wise construction of the pyrimidine ring using small, isotopically labeled molecules. mdpi.com | [13C]-Urea, [13C]-KCN, [13C]-Bromoacetic Acid. mdpi.com |

| Metabolic Biosynthesis | Culturing cells in media containing 13C-labeled nutrients, allowing natural metabolic pathways to synthesize labeled nucleosides. nih.govnih.gov | [U-13C]-Glucose, [13C]Bicarbonate. Pathways: Glycolysis, Pentose Phosphate Pathway, TCA Cycle, De Novo Pyrimidine Synthesis. scitepress.orgresearchgate.net |

Table of Mentioned Compounds

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-protected-cytidine-(13C9, 99%)-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |

| DMT | 4,4'-Dimethoxytrityl |

| TBDMS | tert-Butyldimethylsilyl |

| TOM | [(Triisopropylsilyl)oxy]methyl |

| N4-Acetylcytidine | N4-Acetylcytidine |

| Cytidine-13C9 | Cytidine, uniformly labeled with Carbon-13 |

| DMT-dC(ac) Phosphoramidite | N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |

| DMT-2′O-TBDMS-rC(ac) Phosphoramidite | N-acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-cytidine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] |

| 2'-O-TOM protected m3C phosphoramidite | N4-Acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-O-[[(triisopropylsilyl)oxy]methyl]-3-methylcytidine 3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) |

Phosphitylation Reaction Pathways

Phosphitylation is the key step in converting the protected nucleoside into a reactive phosphoramidite monomer. This reaction introduces the phosphoramidite moiety at the 3'-hydroxyl group of the cytidine ribose sugar, rendering it ready for automated solid-phase RNA synthesis.

Mechanism of Phosphoramidite Formation at the 3'-Hydroxyl Group

The formation of the phosphoramidite at the 3'-hydroxyl group of the appropriately protected N-acetylcytidine derivative is a nucleophilic substitution reaction. The generally accepted mechanism involves the activation of a phosphitylating agent by a weak acid, such as 1H-tetrazole or its derivatives. acs.org

The process begins with the protonation of the phosphoramidite reagent, for instance, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, by the activator. acs.orgatdbio.com This protonation converts the diisopropylamino group into a good leaving group. atdbio.com Subsequently, the 3'-hydroxyl group of the protected N-acetylcytidine acts as a nucleophile, attacking the phosphorus center and displacing the protonated amine or another leaving group to form a phosphite (B83602) triester. acs.orgatdbio.com The reaction is typically carried out in an anhydrous aprotic solvent like acetonitrile (B52724) to prevent hydrolysis of the highly moisture-sensitive phosphoramidite. atdbio.comamerigoscientific.com

The choice of phosphitylating agent is critical. While 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is commonly used for commercial nucleoside phosphoramidites due to its relative stability, other reagents like 2-cyanoethyl diisopropylaminophosphorochloridite in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) are also employed. atdbio.comwikipedia.org The phosphorus atom in the resulting phosphoramidite is chiral, leading to the formation of a mixture of two diastereomers. atdbio.comchromatographytoday.com These diastereomers can often be observed as two distinct peaks in 31P NMR spectroscopy and HPLC analysis. wikipedia.orgchromatographytoday.com

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of several reaction parameters. The purity of the final phosphoramidite is paramount for the successful synthesis of high-quality oligonucleotides. lcms.cz

Key Optimization Parameters:

Activator and its Concentration: The choice and concentration of the activator significantly influence the reaction rate and efficiency. oup.comsierrabio.com Activators like 5-(ethylthio)-1H-tetrazole (ETT) have been shown to be effective. sierrabio.com Optimizing the phosphoramidite-to-activator ratio is crucial for maximizing coupling efficiency. sierrabio.com

Reaction Time and Temperature: The duration of the phosphitylation reaction and the temperature at which it is conducted are critical. Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may result in the formation of impurities. The reaction is typically carried out at room temperature. researchgate.net

Solvent and Reagent Purity: The use of anhydrous solvents, particularly acetonitrile with very low water content (e.g., <10-25 ppm), is essential to prevent hydrolysis of the phosphoramidite product. atdbio.combioneer.comglenresearch.com All reagents, including the protected nucleoside and the phosphitylating agent, must be of high purity to avoid side reactions. atdbio.com

Catalysts: Transition metal catalysts and, more recently, enzymatic catalysts are being explored to enhance reaction rates and selectivity. huarenscience.com Flow reactors are also being adopted for continuous processing, offering precise control over reaction parameters and improving reproducibility and scalability. huarenscience.com

Work-up and Isolation: After the reaction is complete, a carefully designed work-up procedure is necessary to remove by-products and unreacted starting materials. This often involves aqueous extraction and subsequent precipitation of the product.

Table 1: Factors Influencing Phosphitylation Reaction

| Parameter | Importance | Common Conditions/Considerations |

| Phosphitylating Agent | Determines reactivity and by-products | 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite or 2-cyanoethyl diisopropylaminophosphorochloridite. atdbio.comwikipedia.org |

| Activator | Catalyzes the reaction | 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT). atdbio.comsierrabio.com |

| Solvent | Prevents hydrolysis | Anhydrous acetonitrile. atdbio.comamerigoscientific.com |

| Base | Neutralizes acid by-products | N,N-diisopropylethylamine (DIPEA). atdbio.com |

| Temperature | Affects reaction rate and stability | Typically room temperature. researchgate.net |

| Reaction Time | Ensures complete reaction | Varies depending on other conditions, often monitored by TLC or HPLC. sierrabio.comrsc.org |

Purification and Isolation Protocols for this compound

The purification of this compound is a critical step to ensure its suitability for oligonucleotide synthesis, as impurities can lead to errors in the final RNA sequence. lcms.cz The process involves removing unreacted starting materials, by-products from side reactions, and any degradation products.

Chromatographic Techniques for Amidite Purification

Column chromatography on silica (B1680970) gel is the most common method for purifying nucleoside phosphoramidites. atdbio.comwikipedia.org Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) can also be employed for analysis and purification. chromatographytoday.comlabmate-online.com

Silica Gel Column Chromatography: This is a widely used technique for large-scale purification. bioneer.comumich.edu A slurry of silica gel is packed into a column, and the crude product is loaded onto it. umich.edu A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the components. umich.edu To prevent the degradation of the acid-sensitive phosphoramidite on the slightly acidic silica gel, a small amount of a base, such as triethylamine (typically 3-5%), is added to the eluent. wikipedia.org The fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for analytical purity checks and smaller-scale purification. chromatographytoday.comlabmate-online.com Both normal-phase (using a silica column) and reversed-phase (using a C18 column) methods can be effective. chromatographytoday.comchromatographyonline.com In reversed-phase HPLC, an ion-pairing agent may be used to improve the separation of the diastereomers. nih.gov The purity of the phosphoramidite can be assessed by 31P NMR spectroscopy, which shows characteristic peaks for the desired product and potential impurities like H-phosphonates. wikipedia.org

Considerations for Anhydrous Handling and Storage Stability

Phosphoramidites are notoriously sensitive to moisture and oxidation. glenresearch.comsciencenews.dk Therefore, strict anhydrous handling and appropriate storage conditions are crucial to maintain their integrity and reactivity over time. amerigoscientific.comglenresearch.com

Anhydrous Handling: All manipulations involving phosphoramidites, including purification, dissolution, and transfer, must be carried out under anhydrous and inert conditions (e.g., under an argon or nitrogen atmosphere). amerigoscientific.comrsc.org Solvents used to dissolve phosphoramidites, such as acetonitrile, must be of high purity and contain minimal water. glenresearch.com Syringes and vials used for handling should be thoroughly dried. glenresearch.com

Storage Stability: For long-term storage, phosphoramidites are typically stored as dry powders or oils at low temperatures, generally at or below -20°C, in a desiccated environment. wikipedia.orgmedchemexpress.com They should be protected from light. medchemexpress.com The stability of phosphoramidites in solution is significantly lower than in their solid state. tandfonline.com Studies have shown that the rate of degradation in acetonitrile solution varies among different nucleoside phosphoramidites, with purine (B94841) amidites generally being less stable than pyrimidine amidites. tandfonline.com Degradation pathways include hydrolysis and oxidation. lcms.cztandfonline.com Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold product.

Physicochemical and Spectroscopic Characterization of Ac Rc Phosphoramidite 13c9

Advanced Analytical Techniques for Structural Elucidation

A suite of powerful analytical methods is utilized to provide a comprehensive profile of Ac-rC Phosphoramidite-13C9. These techniques are essential for verifying the compound's identity, structural integrity, and suitability for oligonucleotide synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of phosphoramidites. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule. For a complex, isotopically labeled molecule such as this compound, a combination of ¹H, ³¹P, and ¹³C NMR is employed.

Table 1: Representative ¹H NMR Data for a Related Cytidine (B196190) Phosphoramidite (B1245037)

| Proton Assignment | Representative Chemical Shift (ppm) |

| DMT -OCH₃ | ~3.7-3.8 |

| Acetyl -CH₃ | ~2.0 |

| Ribose H1' | ~6.1-6.3 |

| Ribose H2', H3', H4', H5' | ~2.0-4.5 |

| Cytidine H5, H6 | ~5.8, ~8.0 |

| Cyanoethyl -CH₂- | ~2.4-2.8, ~3.6-3.9 |

| Diisopropyl -CH- | ~3.5-3.8 |

| Diisopropyl -CH₃ | ~1.1-1.3 |

Note: This table presents representative data for a similar, non-isotopically labeled cytidine phosphoramidite. The specific chemical shifts for this compound may vary slightly.

Phosphorus-31 (³¹P) NMR is a highly sensitive and direct method for assessing the purity of phosphoramidites and detecting the presence of related impurities. Since each phosphoramidite molecule contains a single phosphorus atom, ³¹P NMR provides a clean spectrum with distinct signals for the desired product and any phosphorus-containing byproducts.

The phosphoramidite itself, containing a trivalent phosphorus (P(III)) center, typically exhibits a characteristic signal in the range of 140 to 155 ppm. magritek.com Due to the chirality at the phosphorus center, phosphoramidites exist as a mixture of two diastereomers, which are often resolved as two distinct singlets in the ³¹P NMR spectrum. magritek.com The relative integration of these two peaks provides the diastereomeric ratio.

A critical aspect of ³¹P NMR analysis is the detection of oxidized, pentavalent phosphorus (P(V)) species, such as H-phosphonates or phosphates, which are common impurities resulting from hydrolysis or oxidation. These P(V) impurities resonate in a different region of the spectrum, typically between -25 and 99 ppm, allowing for their clear identification and quantification. usp.org High-purity phosphoramidites should exhibit minimal to no signals in this region. For therapeutic-grade oligonucleotides, the sum of non-primary peaks in the 140–152 ppm range is often specified to be ≤0.5%, with no single P(III) impurity greater than 0.3%. thermofisher.com

Table 2: Representative ³¹P NMR Data for a High-Purity Phosphoramidite

| Species | Chemical Shift Range (ppm) | Purity Specification |

| P(III) Diastereomers | 140 - 155 | ≥99% |

| P(V) Impurities | -25 - 99 | <1% |

Note: This table provides typical chemical shift ranges and purity specifications for high-grade phosphoramidites.

For an isotopically labeled compound like this compound, Carbon-13 (¹³C) NMR spectroscopy is crucial for verifying the incorporation and location of the ¹³C isotopes. The nine ¹³C atoms in the cytidine base and ribose sugar will give rise to significantly enhanced signals compared to the natural abundance ¹³C signals of the rest of the molecule.

The analysis focuses on identifying the specific carbon signals that are enhanced, confirming that the labeling has occurred at the intended positions within the cytidine and ribose moieties. The chemical shifts of these labeled carbons provide definitive structural confirmation. Furthermore, the presence of ¹³C-¹³C coupling constants can provide information about the connectivity of the labeled carbon atoms. The percentage of isotopic enrichment can also be estimated from the ¹³C NMR spectrum by comparing the integrals of the enriched signals to those of natural abundance carbons in the molecule or to an internal standard. nih.gov

Table 3: Expected ¹³C NMR Chemical Shift Ranges for Labeled Carbons in this compound

| Labeled Carbon | Expected Chemical Shift Range (ppm) |

| Ribose C1' | 85 - 95 |

| Ribose C2', C3', C4', C5' | 60 - 85 |

| Cytidine C2, C4, C5, C6 | 95 - 165 |

Note: This table presents expected chemical shift ranges based on data for similar nucleosides. researchgate.netcdnsciencepub.com Precise values require experimental determination.

Phosphorus-31 (31P) NMR for Phosphoramidite Purity and Isomer Detection

Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity

Mass spectrometry is a vital technique for confirming the molecular weight of this compound and assessing its isotopic purity. mdpi.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be compared to the calculated theoretical mass.

The molecular formula for this compound is C₃₈¹³C₉H₆₄N₅O₉PSi. The introduction of nine ¹³C atoms results in a mass increase of approximately 9 Da compared to the unlabeled analogue. The mass spectrum should show a prominent peak corresponding to the molecular ion of the ¹³C-labeled compound. The isotopic distribution of this peak can be analyzed to confirm the number of ¹³C atoms incorporated and to determine the isotopic enrichment, which is expected to be greater than 95%. ucl.ac.uknih.gov

Table 4: Molecular Weight Information for this compound

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Ac-rC Phosphoramidite (unlabeled) | C₄₇H₆₄N₅O₉PSi | 901.42 |

| This compound | C₃₈¹³C₉H₆₄N₅O₉PSi | 910.45 |

Note: The calculated masses are for the monoisotopic species and may vary slightly depending on the specific protecting groups and adducts formed during ionization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of phosphoramidites. fishersci.pt A reversed-phase HPLC method is typically employed, which separates the target compound from any impurities based on their hydrophobicity.

A high-purity sample of this compound will show a single major peak in the chromatogram, with any impurities appearing as minor peaks. For use in oligonucleotide synthesis, the purity of the phosphoramidite should be ≥99% as determined by the area percentage of the main peak. bioneer.com HPLC is also effective in detecting and quantifying critical impurities such as the corresponding 2'-phosphoramidite isomer, which can arise from silyl (B83357) group migration during synthesis and lead to the formation of undesired 2'-5' linkages in the final oligonucleotide. thermofisher.comthermofisher.com

Table 5: Typical HPLC Purity Specifications for a High-Grade Phosphoramidite

| Parameter | Specification |

| Purity by HPLC (% Area) | ≥99% |

| Any Single Impurity | ≤0.5% |

Note: This table presents typical purity specifications for high-quality phosphoramidites intended for oligonucleotide synthesis.

Detection and Quantification of Impurities (e.g., 2'-Phosphoramidite Isomers)

The purity of phosphoramidite reagents is paramount for the high-fidelity synthesis of oligonucleotides, as impurities can be incorporated into the growing chain, leading to unwanted by-products. lcms.cz For ribonucleoside phosphoramidites such as this compound, a particularly critical class of impurities is the regioisomer where the phosphoramidite moiety is incorrectly attached to the 2'-hydroxyl group instead of the intended 3'-hydroxyl group.

The synthesis of ribonucleoside phosphoramidites involves the use of protecting groups for the 2'- and 3'-hydroxyl functions, and the lack of perfect regioselectivity during these steps can lead to the formation of isomeric mixtures. oup.com The presence of the 2'-phosphoramidite isomer is highly undesirable as it results in the incorporation of incorrect 2'-5' phosphodiester linkages within the oligonucleotide chain, compromising its structural and functional integrity. oup.com Therefore, the detection and quantification of these and other impurities are crucial quality control steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is a primary technique for the analysis of phosphoramidites. magritek.com It offers a wide chemical shift range and provides simple spectra where the two diastereomers of the correct 3'-phosphoramidite typically appear as distinct signals between 140 and 155 ppm. magritek.com The corresponding 2'-isomer, along with other phosphorus-containing impurities like H-phosphonates (a common degradation product), will resonate in different, well-defined regions of the spectrum, allowing for their detection and quantification. magritek.com

High-Performance Liquid Chromatography (HPLC) : HPLC is another cornerstone for purity assessment. chromatographytoday.com Both normal-phase (NP) and reversed-phase (RP) chromatography can be used to separate the desired product from its impurities. chromatographytoday.com Due to the chiral center at the phosphorus atom, phosphoramidites exist as a mixture of two diastereomers, which are often visualized as a pair of peaks in the chromatogram. chromatographytoday.com HPLC methods are developed to resolve the main diastereomeric peaks from any isomeric impurities and other by-products.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique combines the separation power of HPLC with the mass detection capabilities of MS. It is essential for identifying unknown impurities by providing accurate mass information. thermofisher.com LC-MS methods can be developed to achieve high sensitivity, enabling the detection and identification of trace-level impurities at or below 0.01%. thermofisher.com

The combination of these methods provides a comprehensive profile of the purity of this compound, ensuring it meets the stringent requirements for therapeutic and diagnostic oligonucleotide synthesis.

| Analytical Method | Purpose | Typical Impurities Detected | Reference |

|---|---|---|---|

| ³¹P NMR | Identification and quantification of phosphorus-containing species. | 2'-Phosphoramidite isomers, H-phosphonates, phosphotriesters. | magritek.com |

| HPLC (RP and NP) | Purity assessment and quantification of non-phosphorus impurities. | Unreacted starting materials, by-products from synthesis, 2'-isomers. | chromatographytoday.com |

| LC-MS | Impurity identification and structural elucidation. | Trace-level critical and non-critical impurities. | thermofisher.com |

Quality Control and Assurance Frameworks for Oligonucleotide Synthesis Reagents

A robust quality control (QC) and quality assurance (QA) framework is essential to ensure the consistent performance, purity, and reliability of oligonucleotide synthesis reagents like this compound. scharlab.comsigmaaldrich.com The quality of these starting materials directly influences the yield and purity of the final oligonucleotide product. scharlab.com For therapeutic applications, reagents must be produced under a stringent quality system, such as ISO 9001, with extensive testing for consistency and traceability to meet regulatory demands. thermofisher.com

An effective quality framework encompasses the entire production process, from raw material validation to final product release. girindus.com

Key Components of a Quality Framework:

Raw Material Testing : The quality of the final phosphoramidite is highly dependent on the starting materials. girindus.com Upon receipt, critical raw materials undergo rigorous incoming quality control, which may include identity verification (e.g., via NMR or Mass Spectrometry), purity assessment using chromatography, and analysis of critical parameters like water content through Karl Fischer titration. sigmaaldrich.com

In-Process Controls (IPCs) : Monitoring critical parameters during the synthesis provides early detection of potential deviations and ensures process consistency. girindus.com This includes monitoring reaction completion, verifying reagent delivery, and maintaining strict control over environmental conditions like temperature and pressure. girindus.com Optimized chemistry protocols are designed to ensure high coupling efficiency (>99.0%) for each nucleotide addition during synthesis. sigmaaldrich.com

Final Product Analysis and Release : Before a batch of this compound is released, it undergoes a comprehensive suite of analytical tests to confirm its identity, purity, and stability. huarenscience.com Purity is typically verified by ³¹P NMR and HPLC, with acceptance criteria often set at ≥98.5%. huarenscience.com Mass spectrometry is used to verify the molecular weight and confirm the correct sequence identity for the nucleoside. sigmaaldrich.com A Certificate of Analysis (CoA) is generated that documents the results of all QC tests, ensuring traceability and batch-to-batch consistency. sigmaaldrich.com

Stability and Storage : Quality assurance protocols also include stability studies to define appropriate storage conditions and shelf life. Ac-rC Phosphoramidite is typically stored as a powder at -20°C to prevent degradation. invivochem.com

This multi-faceted approach ensures that each batch of phosphoramidite meets the high-purity specifications required for demanding applications, including the synthesis of therapeutic oligonucleotides. huarenscience.comacs.org

| QC Stage | Key Activities | Analytical Methods | Reference |

|---|---|---|---|

| Incoming Raw Material Control | Identity verification, purity assessment, moisture content analysis. | NMR, MS, HPLC, Karl Fischer Titration. | sigmaaldrich.comgirindus.com |

| In-Process Control | Monitoring reaction kinetics and completion, process parameter monitoring. | TLC, HPLC, Trityl Cation Assay. | girindus.com |

| Final Product Release Testing | Purity verification, identity confirmation, quantification of impurities. | ³¹P NMR, HPLC, LC-MS. | sigmaaldrich.comhuarenscience.com |

| Quality Assurance | Batch record review, Certificate of Analysis generation, stability testing. | Documentation Review, HPLC, ³¹P NMR. | sigmaaldrich.comhuarenscience.com |

Incorporation of Ac Rc Phosphoramidite 13c9 into Oligoribonucleotides Via Solid Phase Synthesis

The Phosphoramidite (B1245037) Cycle in RNA Synthesis

Solid-phase RNA synthesis is a cyclical four-step process that enables the controlled, sequential addition of ribonucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. The incorporation of Ac-rC Phosphoramidite-¹³C₉ follows this established cycle.

Coupling Efficiency and Optimization with Ac-rC Phosphoramidite-¹³C₉

The coupling step involves the reaction of the free 5'-hydroxyl group of the growing RNA chain with the phosphoramidite monomer, in this case, Ac-rC Phosphoramidite-¹³C₉. This reaction forms a phosphite (B83602) triester linkage. The efficiency of this step is influenced by several factors, including the nature of the phosphoramidite, the activator used, and the reaction time.

The presence of the bulky 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group in RNA phosphoramidites, including Ac-rC Phosphoramidite-¹³C₉, can sterically hinder the coupling reaction, leading to slightly lower coupling efficiencies compared to DNA synthesis. biosearchtech.com However, high coupling yields can be achieved with optimization. All four ¹³C-labeled DNA phosphoramidites, which have similar structures to their RNA counterparts, have been shown to have high coupling yields. nih.gov

| Activator | Recommended Coupling Time | Expected Efficiency |

| Tetrazole | Extended times | >97% biosearchtech.com |

| 0.25M ETT | 12 minutes | Optimized biosearchtech.com |

| 0.3M BTT | 3 minutes | Optimized biosearchtech.com |

Activators are essential catalysts for the coupling reaction. They protonate the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. google.com

1H-Tetrazole: A traditional activator, it can provide good coupling efficiency, though sometimes requiring longer reaction times. biosearchtech.com Its use can be limited by its solubility in acetonitrile (B52724), the common solvent for synthesis. google.com

5-(Ethylthio)-1H-tetrazole (ETT): A more potent activator than tetrazole, ETT often leads to higher coupling efficiencies and allows for shorter coupling times. biosearchtech.combioneer.co.kr For standard RNA phosphoramidites, using 0.25M ETT with a 12-minute coupling time is a common recommendation to optimize efficiency. biosearchtech.com

5-(Benzylthio)-1H-tetrazole (BTT): BTT is an even more reactive activator, enabling a significant reduction in coupling time. biosearchtech.combioneer.co.kr With 0.3M BTT, the coupling time for rC(Ac) phosphoramidite can be reduced to as little as 3 minutes while maintaining high efficiency. biosearchtech.com

The choice of activator is a critical parameter for optimizing the incorporation of Ac-rC Phosphoramidite-¹³C₉, balancing reaction speed with the highest possible coupling yield to maximize the synthesis of full-length, correctly sequenced ¹³C-labeled RNA.

Oxidation of the Phosphite Triester Linkage

Following the coupling step, the newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate (B84403) triester. This is typically achieved by treating the oligonucleotide with a solution of iodine in the presence of water and a weak base, such as pyridine (B92270) or lutidine. This step is crucial for the integrity of the RNA backbone.

Capping of Unreacted Hydroxyl Groups

Despite optimization, the coupling reaction is never 100% efficient. To prevent the formation of deletion-mutant sequences, any unreacted 5'-hydroxyl groups on the growing chains are permanently blocked in a "capping" step. This is usually done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) (NMI). sigmaaldrich.com This acetylation renders the unreacted chains inert to further coupling reactions, ensuring that they are not extended in subsequent cycles.

Post-Synthetic Processing of ¹³C-Labeled RNA Oligonucleotides

After the final synthesis cycle, the newly synthesized, ¹³C-labeled RNA oligonucleotide is still attached to the solid support and carries protecting groups on the phosphate backbone (cyanoethyl groups) and the nucleobases (e.g., acetyl on cytidine). biosearchtech.com The post-synthetic processing involves two main stages: cleavage and deprotection.

The oligonucleotide is first cleaved from the solid support and the cyanoethyl phosphate protecting groups are removed. This is commonly achieved by treating the support with a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) at an elevated temperature (e.g., 65°C for 10-30 minutes). biosearchtech.comnih.gov The N-acetyl group on the cytidine (B196190) base is also removed during this step.

The final deprotection step involves the removal of the 2'-hydroxyl protecting groups, typically TBDMS. This requires a fluoride-based reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or a mixture of triethylamine and hydrogen fluoride (B91410) in a solvent like N-methyl-2-pyrrolidone (NMP).

Following deprotection, the crude ¹³C-labeled RNA oligonucleotide is purified, often using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product from truncated sequences and other impurities. biosearchtech.com

Cleavage from Solid Support and Deprotection Strategies

Following the successful assembly of the RNA sequence on the solid support, the oligonucleotide must be cleaved from this support and all protecting groups removed to yield the final, functional RNA molecule. This is a critical multi-step process that must be performed under conditions that preserve the integrity of the RNA backbone.

The deprotection process typically begins with the removal of the protecting groups from the exocyclic amines of the nucleobases and the 2'-hydroxyl groups of the ribose sugars. A widely used reagent for this purpose is a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (AMA). glenresearch.combiorxiv.org The use of AMA is particularly effective for the rapid and clean removal of base-labile protecting groups. glenresearch.combiosearchtech.com For cytidine residues, it is crucial to use an acetyl (Ac) protecting group, as is present in Ac-rC Phosphoramidite-¹³C₉, to prevent transamination that can occur with other protecting groups like benzoyl (Bz) when using methylamine-based reagents. glenresearch.comresearchgate.net

The deprotection with AMA is typically carried out at an elevated temperature, such as 65°C, for a short duration, often as little as 10-15 minutes, to remove the acyl protecting groups from the bases and the cyanoethyl groups from the phosphate backbone. biorxiv.orgbiosearchtech.com This step also simultaneously cleaves the oligonucleotide from the solid support. nih.gov

An alternative deprotection strategy involves the use of ethylenediamine (B42938) (EDA). glenresearch.comatdbio.com Treatment with a solution of EDA, often in a mixture with toluene (B28343), can effectively remove the base and 2'-O-protecting groups. atdbio.comglenresearch.com For instance, with 2'-O-thiomorpholine-4-carbothioate (TC) protected RNA monomers, a solution of anhydrous ethylenediamine in toluene can be used for a global deprotection of both the TC and base protecting groups in a single step. atdbio.com Another method involves a two-hour treatment with a 1:1 (v/v) solution of EDA and toluene at room temperature. glenresearch.com A one-pot procedure has also been described, which involves a brief treatment with dilute ammonia followed by the addition of ethylenediamine to complete the deprotection. nih.gov

The choice of deprotection strategy depends on the specific protecting groups used in the synthesis. For RNA synthesized using 2'-O-tert-butyldimethylsilyl (TBDMS) or 2'-O-triisopropylsilyloxymethyl (TOM) protecting groups, the final deprotection step involves the removal of these silyl (B83357) groups using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF). nih.gov

Table 1: Common Deprotection Reagents and Conditions

| Reagent | Typical Conditions | Protecting Groups Removed | Reference |

| AMA (Ammonium Hydroxide/Methylamine) | 65°C, 10-15 minutes | Base (Acyl), Phosphate (Cyanoethyl) | glenresearch.combiorxiv.orgbiosearchtech.com |

| Ethylenediamine (EDA)/Toluene | Room temperature, 2 hours | Base, 2'-O-TC | atdbio.comglenresearch.com |

| TBAF or TEA·3HF | Varies | 2'-O-Silyl (TBDMS, TOM) | nih.gov |

Purification of Synthesized Isotope-Labeled RNA Oligomers

After cleavage and deprotection, the crude RNA sample contains the full-length product as well as truncated sequences and other small molecule impurities. Therefore, a robust purification strategy is essential to isolate the desired isotope-labeled RNA oligomer.

High-performance liquid chromatography (HPLC) is the most common and effective method for purifying synthetic oligonucleotides. idtdna.com Two primary modes of HPLC are used for RNA purification: reverse-phase HPLC (RP-HPLC) and ion-exchange HPLC (IE-HPLC). idtdna.com

Reverse-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. idtdna.com For oligonucleotides, this is often performed in a "DMT-on" mode, where the hydrophobic 5'-dimethoxytrityl (DMT) group is left on the full-length product. biosearchtech.comoup.com This makes the desired product significantly more hydrophobic than the truncated failure sequences, which lack the DMT group, allowing for excellent separation. biosearchtech.comoup.com After collection of the DMT-on peak, the DMT group is removed by treatment with an acid. biosearchtech.com RP-HPLC is generally recommended for the purification of oligonucleotides up to 50 bases in length. labcluster.com

Ion-Exchange HPLC (IE-HPLC) separates oligonucleotides based on the negative charge of their phosphodiester backbone. idtdna.com Since the charge is proportional to the length of the oligonucleotide, IE-HPLC can effectively separate the full-length product from shorter, truncated sequences. labcluster.commicrosynth.com This method is particularly well-suited for the purification of longer RNA sequences. oup.commicrosynth.com Anion-exchange chromatography can be performed under denaturing conditions to minimize the influence of secondary structure on the separation. researchgate.net

The combination of both RP-HPLC and IE-HPLC can provide very high purity RNA, which is often necessary for demanding applications like NMR spectroscopy. nih.gov

Table 2: Comparison of HPLC Purification Techniques for RNA

| Technique | Principle of Separation | Advantages | Limitations | Reference |

| RP-HPLC | Hydrophobicity | Excellent for "DMT-on" purification, good for modified oligos | Resolution decreases with increasing length (typically <50 bases) | idtdna.comlabcluster.commicrosynth.com |

| IE-HPLC | Charge (Phosphate Backbone) | Excellent for separating by length, suitable for longer oligos | Can be affected by secondary structure, resolution may decrease for very long oligos | idtdna.comoup.comlabcluster.commicrosynth.com |

Following HPLC purification, the RNA sample is typically in a buffer containing salts that need to be removed. Desalting is the final step to obtain a pure RNA sample in water or a desired low-salt buffer. This can be achieved through several methods, including size-exclusion chromatography (SEC) and reverse-phase cartridges. bio-works.com

Size-Exclusion Chromatography (SEC) separates molecules based on their size. The larger RNA molecules pass through the column more quickly, while the smaller salt ions are retained, allowing for their effective removal. bio-works.com

Reverse-Phase Cartridges can also be used for desalting. The RNA is retained on the hydrophobic stationary phase while the aqueous salts are washed away. The desalted RNA is then eluted with a solution containing an organic solvent like acetonitrile. yale.edu Ethanol precipitation is another common method to concentrate the RNA and remove salts. oup.com

Chromatographic Purification Techniques (e.g., RP-HPLC, IE-HPLC)

Strategies for High-Fidelity Synthesis of Long Isotope-Labeled RNA Sequences

The synthesis of long RNA sequences (>50 nucleotides) presents significant challenges due to the cumulative effect of incomplete coupling reactions at each step, leading to a lower yield of the full-length product. nih.gov To achieve high-fidelity synthesis of long isotope-labeled RNA, several strategies can be employed.

One key aspect is the optimization of the solid-phase synthesis cycle itself, including the use of highly efficient coupling reagents and capping steps to block unreacted 5'-hydroxyl groups from participating in subsequent cycles. nih.gov

For the preparation of very long isotope-labeled RNAs, enzymatic and chemo-enzymatic approaches are often more effective than purely chemical synthesis. silantes.comnih.gov These methods can involve:

In vitro transcription: Labeled ribonucleoside triphosphates (rNTPs) are incorporated into an RNA strand by an RNA polymerase using a DNA template. silantes.com

Segmental isotope labeling: This powerful strategy involves the chemical or enzymatic ligation of a shorter, isotope-labeled RNA fragment to one or more longer, unlabeled fragments. nih.govplos.org This allows for the placement of isotopic labels at specific locations within a large RNA molecule, which is invaluable for simplifying complex NMR spectra. nih.gov T4 DNA ligase and deoxyribozymes are commonly used for this purpose. nih.gov

By combining optimized solid-phase synthesis for the labeled fragment containing Ac-rC Phosphoramidite-¹³C₉ with enzymatic ligation strategies, it is possible to construct long, high-fidelity RNA sequences with site-specific isotopic labels for advanced structural and functional studies.

Applications of 13c Labeled Rna Oligonucleotides in Biophysical and Structural Biology Research

Nuclear Magnetic Resonance (NMR) Spectroscopy of RNA

NMR spectroscopy is a cornerstone technique for investigating the three-dimensional structures and dynamic properties of RNA molecules in solution. mdpi.comresearchgate.net The introduction of ¹³C labels into RNA through phosphoramidites like Ac-rC Phosphoramidite-¹³C₉ significantly enhances the power of NMR methods. medchemexpress.comsilantes.com These labeled molecules are essential for a variety of advanced NMR experiments that provide insights into RNA's intricate conformational landscapes and its interactions with other molecules. nih.govnih.gov

Resonance Assignment Facilitation in Complex RNA Structures

A fundamental prerequisite for any detailed structural or dynamic NMR study is the unambiguous assignment of resonances to specific nuclei within the RNA molecule. oup.comnsf.gov This process can be exceptionally challenging for RNA due to the aforementioned spectral overlap. nih.govacs.org The use of ¹³C-labeled RNA, synthesized with precursors such as Ac-rC Phosphoramidite-¹³C₉, provides a powerful solution to this problem.

The chemical synthesis of RNA using phosphoramidite (B1245037) chemistry allows for the precise, site-specific incorporation of ¹³C-labeled nucleotides at any desired position within the sequence. nih.govnsf.gov This capability is a significant advantage over enzymatic methods, especially for shorter RNA sequences. nih.gov By introducing a ¹³C-¹H spin pair at a specific location, researchers can use heteronuclear correlation experiments, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, to directly link proton and carbon signals. researchgate.net This creates a unique spectral fingerprint for that specific nucleotide, greatly simplifying the assignment process, particularly in structurally complex or repetitive sequence regions. nih.govoup.com For instance, the strategic placement of ¹³C labels can resolve ambiguities in Nuclear Overhauser Effect (NOE) data, which is critical for determining the three-dimensional structure. nih.gov

The poor chemical shift dispersion in RNA NMR spectra often leads to severe crowding, where signals from different nucleotides overlap, making individual assignment impossible. nih.govacs.org Segmental or site-specific ¹³C labeling is a highly effective strategy to mitigate this issue. mdpi.comnih.gov By creating RNA samples where only a specific segment or certain types of residues (e.g., all cytidines) are ¹³C-labeled, the complexity of the NMR spectrum is dramatically reduced. oup.comnih.gov This "divide and conquer" approach allows researchers to focus on a smaller subset of signals at a time, effectively filtering out the majority of overlapping resonances and enabling unambiguous assignments even in large and complex RNA molecules. mdpi.comoup.comnih.gov This strategy has been successfully used to distinguish between competing secondary structure models and to facilitate the study of large RNA-protein complexes. marioschubert.chnih.gov

Site-Specific 13C-1H Spin Pair Incorporation

Elucidation of RNA Dynamics and Conformational Exchange

RNA molecules are not static entities; they are highly dynamic, undergoing conformational changes that are often crucial for their biological function. nih.govacs.org These motions occur over a wide range of timescales. NMR spectroscopy, particularly when applied to ¹³C-labeled RNA, is uniquely suited to characterize these dynamic processes at an atomic level. nih.govnih.gov

Many essential RNA functions, such as ligand binding and catalysis, involve conformational transitions that occur on the microsecond to millisecond (µs-ms) timescale. nih.gov These dynamic processes often involve the transient formation of low-population "excited states" that are invisible to most structural biology techniques. ucl.ac.uk NMR relaxation dispersion experiments on ¹³C-labeled RNA can detect and characterize these invisible states. By measuring how the transverse relaxation rate (R₂) changes as a function of an applied radiofrequency field, one can extract key kinetic and thermodynamic parameters of the exchange process, including the exchange rate (k_ex) and the populations of the exchanging states. nih.govacs.org For example, ¹³C R₁ρ and chemical exchange saturation transfer (CEST) experiments have been used to quantify the slow exchange between different RNA conformations, providing insights into the molecular basis of RNA regulatory functions. nih.govacs.org

Several types of relaxation dispersion NMR experiments are employed to study RNA dynamics. Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion is a powerful method for probing µs-ms timescale dynamics. ucl.ac.uknih.gov In ¹³C-based CPMG experiments, the use of site-specific or selective ¹³C labeling is often crucial to avoid artifacts arising from ¹³C-¹³C scalar couplings that would be present in uniformly labeled samples. nih.govresearchgate.net These experiments have been successfully applied to characterize the refolding kinetics of bistable RNA sequences and to investigate the dynamics of multi-state RNA systems. nih.govoup.com

Another important technique is ZZ-exchange spectroscopy, which measures slow chemical exchange processes. scholarsportal.info While powerful, its accuracy can be limited for certain exchange regimes. nih.gov In such cases, ¹³C R₁ρ and CEST experiments provide a more robust means of quantifying slow exchange dynamics, as demonstrated in studies of nucleic acid hybridization kinetics. nih.govacs.org The combination of these advanced NMR techniques, enabled by the synthesis of ¹³C-labeled RNA with phosphoramidites like Ac-rC Phosphoramidite-¹³C₉, provides an unprecedented view into the dynamic landscape of RNA.

Interactive Data Tables

Table 1: Applications of ¹³C Labeling in RNA NMR

| Application | Technique | Key Advantage | Relevant Findings | Citations |

|---|---|---|---|---|

| Resonance Assignment | ¹H-¹³C HSQC | Resolves spectral overlap | Facilitated assignment of a 61 nt viral RNA element. | oup.com |

| Resonance Assignment | Segmental Labeling | Simplifies complex spectra | Allowed for the unambiguous distinction between two competing secondary structures. | nih.gov |

| Structural Determination | ¹³C-edited NOESY | Increases number of assignable distance restraints | Improved the precision and accuracy of protein-RNA complex structures. | nih.gov |

| Dynamics Analysis | ¹³C CPMG Relaxation Dispersion | Probes µs-ms timescale motions | Characterized the refolding kinetics of a 20 nt bistable RNA. | nih.gov |

Table 2: NMR Experiments for Studying ¹³C-Labeled RNA

| Experiment Type | Timescale Probed | Information Obtained | Example Application | Citations |

|---|---|---|---|---|

| ¹H-¹³C HSQC | - | Correlation between directly bonded ¹H and ¹³C nuclei | Initial step for resonance assignment. | researchgate.net |

| ¹³C-edited NOESY | - | Through-space proximities between protons via ¹³C | Structure determination of RNA and RNA-protein complexes. | nih.gov |

| ¹³C CPMG Relaxation Dispersion | µs - ms | Exchange rates (k_ex), populations of states, chemical shift differences (Δω) | Studying the interconversion between RNA hairpin folds. | nih.govoup.com |

| ¹³C R₁ρ Relaxation Dispersion | µs - ms | Exchange rates (k_ex), populations of states, chemical shift differences (Δω) | Characterizing hybridization kinetics of DNA and RNA duplexes. | acs.org |

| ZZ-Exchange | ms - s | Slow exchange rates | Measuring ligand binding kinetics to an RNA aptamer. | scholarsportal.info |

Chemical Exchange Saturation Transfer (CEST) NMR Applications

Chemical Exchange Saturation Transfer (CEST) is a powerful NMR technique used to detect and characterize sparsely populated, transient "invisible" states in biomolecules that are in exchange with a major, visible conformation. In the context of RNA, these transient states are often crucial for function, participating in folding pathways, ligand recognition, and catalysis.

The application of CEST to ¹³C-labeled RNA, synthesized using precursors like Ac-rC Phosphoramidite-¹³C₉, provides a window into these dynamics on a microsecond-to-millisecond timescale. The isolated ¹³C spin pairs in specifically labeled RNAs minimize complex scalar coupling interactions, simplifying the interpretation of relaxation-based experiments like CEST. semanticscholar.org While uniform ¹³C labeling introduces ¹³C-¹³C scalar couplings, CEST experiments are more tolerant of these couplings compared to other relaxation techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion. utoronto.ca

Researchers can apply a weak radiofrequency field to saturate the ¹³C resonances of the invisible minor state. If chemical exchange is occurring, this saturation is transferred to the major state, causing a detectable decrease in its signal intensity. By measuring the signal loss as a function of the saturation frequency, a CEST profile is generated, which can be analyzed to extract kinetic (exchange rates), thermodynamic (population sizes), and structural (chemical shifts of the minor state) information. nsf.gov This approach has been successfully used to measure the residual dipolar couplings (RDCs) of excited states in a fluoride (B91410) riboswitch, providing structural insights into its ligand-free form. utoronto.ca

Investigating RNA-Ligand and RNA-Protein Interactions

The interaction of RNA with small molecules, metal ions, and proteins is fundamental to its biological roles. ¹³C-labeled oligonucleotides are critical for elucidating the structural basis of these interactions at atomic resolution.

One of the most direct methods for mapping interaction surfaces is through chemical shift perturbation (CSP) analysis. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. nih.gov Upon the binding of a ligand or protein, the chemical shifts of RNA nuclei at or near the binding interface will be perturbed due to direct contact or induced conformational changes. nih.gov

NMR analysis of RNA is often hampered by poor chemical shift dispersion, where many signals overlap in a narrow spectral region. nih.govnsf.gov The introduction of ¹³C labels, through phosphoramidites like Ac-rC Phosphoramidite-¹³C₉, allows for the use of heteronuclear NMR experiments, such as the two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment. These experiments spread the signals over a second, ¹³C dimension, dramatically improving spectral resolution. nih.govmarioschubert.ch

By recording ¹H-¹³C HSQC spectra of the ¹³C-labeled RNA during a titration with an unlabeled ligand or protein, researchers can track the changes in the chemical shifts of specific cytidine (B196190) (and other labeled) residues. The residues exhibiting significant CSPs are identified as being part of the binding interface. This method was effectively used to map the magnesium ion binding surface of a 36-nucleotide D5 RNA, where site-selective ¹³C labeling led to simpler, higher-resolution spectra that facilitated the identification of nucleotides in the binding interface. nih.gov

Determining the high-resolution three-dimensional structure of RNA-protein complexes (RNPs) is essential for understanding their function. NMR spectroscopy is a key technique for this, especially for systems that are dynamic or resistant to crystallization. The use of ¹³C-labeled RNA is often a prerequisite for the structural determination of RNPs. marioschubert.chnih.gov

Chemical synthesis allows for the introduction of ¹³C labels at any desired position within an RNA sequence, an advantage over enzymatic methods. nih.govuni-hannover.de This specific labeling is crucial for two main reasons:

Resonance Assignment: It greatly simplifies the process of unambiguously assigning NMR signals to specific atoms in the RNA molecule, a major bottleneck in NMR studies of nucleic acids. nih.gov

Structural Restraints: It enables the confident assignment of a high number of intramolecular (sugar-sugar) and intermolecular (RNA-protein) Nuclear Overhauser Effects (NOEs). nih.gov NOEs provide through-space distance constraints between protons, which are the primary source of information for calculating the 3D structure.

A clear example of this is the structure determination of the Fox-1 protein in complex with a 7-nucleotide single-stranded RNA (UGCAUGU). nih.gov The use of RNA oligonucleotides containing specifically incorporated ¹³C₅-labeled ribose moieties was essential for the unambiguous assignment of RNA resonances and for collecting the large number of NOE-derived distance constraints needed to calculate a high-precision structure. nih.gov

| NMR Experiment Type | Application in RNA Structural Biology |

| CEST | Characterizing dynamics and detecting "invisible" excited states. |

| ¹H-¹³C HSQC | Resolving spectral overlap and mapping binding interfaces via CSP. |

| NOESY | Measuring inter-proton distances for 3D structure calculation. |

| RDC Analysis | Providing long-range orientational information for structure refinement. |

Mapping Binding Interfaces via Chemical Shift Perturbations

Mechanistic Studies of RNA Enzymes (Ribozymes)

Ribozymes are RNA molecules that catalyze chemical reactions, such as the cleavage or ligation of RNA and DNA. Understanding their catalytic mechanisms requires detailed knowledge of the structure and dynamics of their active sites. Isotopic labeling with ¹³C provides a means to probe these mechanisms at the atomic level.

By selectively incorporating ¹³C-labeled nucleotides into the ribozyme or its substrate, researchers can study structural changes that occur during the catalytic cycle. For instance, in studies of the hairpin ribozyme, a ¹³C-labeled substrate was combined with the unlabeled ribozyme. iaea.org By comparing the NOE connectivities of the labeled nucleotides in the full complex versus the isolated substrate, researchers can elucidate structural rearrangements that are critical for catalysis. iaea.org

Furthermore, advanced NMR experiments like relaxation dispersion can be applied to ¹³C-labeled ribozymes to study the conformational dynamics of nucleosides within the active site. These experiments can reveal the presence of transient, high-energy conformations that are on the pathway to the transition state of the cleavage reaction, providing invaluable mechanistic insights that are not accessible from static structures alone. rsc.org Studies on the lead-dependent ribozyme using ¹³C relaxation experiments have successfully characterized microsecond timescale dynamics for key residues, linking these motions to the catalytic mechanism. msu.edu

Applications in Investigating Oligoribonucleotide Phosphorodithioate (B1214789) (PS2-RNA) Modifications

Ac-rC Phosphoramidite is a chemical reagent used to introduce phosphorodithioate (PS2) modifications into RNA oligonucleotides. medchemexpress.commedchemexpress.commedchemexpress.com In a PS2 linkage, both non-bridging oxygen atoms of the phosphate (B84403) backbone are replaced by sulfur atoms. This modification significantly alters the chemical properties of the RNA backbone, for instance by increasing its resistance to nuclease degradation.

The ¹³C₉-labeled version of this phosphoramidite allows for the synthesis of RNA containing both the PS2 modification and a ¹³C-labeled cytidine at a specific site. This dual-labeled product is a powerful tool for investigating the structural and electronic consequences of the PS2 modification using NMR spectroscopy. While studies have focused on the more common single-sulfur phosphorothioate (B77711) (PS) modification using ¹³C/¹⁵N-labeled RNA biorxiv.org, the same principles apply to PS2-RNA. By analyzing the ¹³C chemical shifts of the labeled cytidine and its neighbors, researchers can quantify how the PS2 linkage affects:

Local conformation (e.g., sugar pucker, glycosidic bond angle).

The electronic environment of the nucleobase and ribose.

These studies are crucial for the rational design of modified oligonucleotides for therapeutic applications, where stability and specific structural properties are paramount. chemrxiv.org

Advancements in RNA Structural Determination Beyond Traditional X-ray Crystallography

For decades, X-ray crystallography was the primary method for determining high-resolution structures of biological macromolecules. However, many RNAs, particularly those with significant conformational flexibility, are difficult to crystallize. nih.govnsf.gov Solution NMR spectroscopy offers a powerful alternative, as it can characterize the structure and dynamics of molecules in a near-physiological solution state. nih.gov

The advancement of RNA structural biology via NMR has been inextricably linked to the development of isotopic labeling strategies. The use of ¹³C-labeled phosphoramidites for chemical synthesis has been a cornerstone of this progress for several key reasons:

Overcoming Size Limitations: For RNAs larger than ~30 nucleotides, uniform ¹³C-labeling is essential to resolve severe spectral overlap by enabling multidimensional heteronuclear NMR experiments. nsf.govnih.gov

Position-Selective Labeling: Chemical synthesis allows for the incorporation of labels at specific, strategic positions within a large RNA molecule. nih.govuni-hannover.de This simplifies complex spectra and allows researchers to focus on a particular region of interest, such as an active site or binding interface.

New Sources of Structural Data: ¹³C-labeling enables the measurement of residual dipolar couplings (RDCs), which provide long-range information about the orientation of chemical bonds relative to an external magnetic field. duke.edu RDC-based approaches can dramatically accelerate the process of RNA structure determination and reduce the reliance on the often-limited number of NOE constraints available for RNA. duke.edu

By providing the chemical tools to create precisely labeled RNA molecules, compounds like Ac-rC Phosphoramidite-¹³C₉ have been instrumental in pushing the boundaries of what is possible in RNA structural biology, allowing for the detailed study of increasingly large and complex systems that lie beyond the reach of traditional methods.

| RNA System/Complex | Research Application | Isotope Labeling Strategy |

| Fox-1 protein / UGCAUGU RNA | RNP complex structure determination | Site-specific ¹³C₅-ribose labeling |

| Hairpin Ribozyme | Mechanistic studies of catalysis | ¹³C-labeled substrate |

| D5 RNA | Mapping Mg²⁺ binding interface | Site-selective ¹³C-ATP labeling |

| HIV-1 TAR RNA | RDC-based structure determination | Uniform ¹³C/¹⁵N labeling |

Advanced Methodological Considerations and Future Research Directions

Development of Novel 2'-Protecting Groups for RNA Synthesis

The chemical synthesis of RNA oligonucleotides is a complex process, with the protection of the 2'-hydroxyl group of the ribose sugar being a critical step. glenresearch.comumich.edu The choice of the 2'-protecting group significantly impacts the efficiency and fidelity of the synthesis. rsc.org For decades, the tert-butyldimethylsilyl (TBDMS) group has been widely used, but its slow removal and potential to cause chain cleavage have driven the search for superior alternatives. glenresearch.comatdbio.com

Novel protecting groups have emerged to address these limitations. The 2'-O-(triisopropylsilyloxymethyl) (TOM) group, for instance, offers enhanced stability and efficient removal without causing steric hindrance during the coupling step. atdbio.com Another innovative approach is the 2'-bis(2-acetoxyethoxy)methyl (ACE) orthoester group, which is stable during synthesis but can be removed under mild acidic conditions after assembly. atdbio.com Other developments include the acetal (B89532) levulinyl ester (ALE) group and the tert-butyldithiomethyl (DTM) group, each offering unique deprotection strategies that are compatible with modern solid-phase synthesis. nih.govnih.gov The continuous evolution of these protecting groups is essential for the successful and high-yield synthesis of long and complex RNA molecules, including those site-specifically labeled with Ac-rC Phosphoramidite-¹³C₉.

| Protecting Group | Key Features | Deprotection Conditions |

| TBDMS (tert-butyldimethylsilyl) | Most common, but slow deprotection and potential for side reactions. | Fluoride-based reagents (e.g., TBAF). |

| TOM (2-O-Triisopropylsilyloxymethyl) | Reduced steric hindrance, stable to base and mild acid. atdbio.com | Fluoride-based reagents (e.g., TBAF). atdbio.com |

| ACE (2'-bis(2-Acetoxyethoxy)methyl) | Acid-labile, compatible with 5'-silyl ether protection. atdbio.com | Mildly acidic conditions (pH 3.8). atdbio.com |

| ALE (Acetal Levulinyl Ester) | Removed under hydrazinolysis conditions. nih.gov | Hydrazine hydrate. nih.gov |

| DTM (tert-Butyldithiomethyl) | Cleavable under mild reductive conditions. nih.gov | Silver nitrate (B79036) and DTT. nih.gov |

Combinatorial Isotopic Labeling Strategies for RNA (e.g., ²H, ¹⁵N, ¹³C)

To decipher the structure and dynamics of increasingly large and complex RNA molecules, researchers employ combinatorial isotopic labeling strategies. acs.org These methods involve the combined use of different stable isotopes, such as deuterium (B1214612) (²H), nitrogen-15 (B135050) (¹⁵N), and carbon-13 (¹³C), to simplify crowded NMR spectra and extract specific distance and angular information. nih.govnih.gov The incorporation of Ac-rC Phosphoramidite-¹³C₉ is often a key component of these sophisticated labeling patterns.

Several powerful strategies exist:

Uniform Labeling: The entire RNA is enriched with ¹³C and/or ¹⁵N. This is useful for smaller RNAs but leads to complex spectra in larger molecules due to extensive spin-spin couplings. acs.org

Selective Labeling: Only specific nucleotide types (A, U, G, or C) are isotopically labeled. For example, using ¹³C-labeled cytidine (B196190) phosphoramidites while other nucleotides remain unlabeled significantly reduces spectral overlap. oup.com

Segmental Labeling: A specific segment of a large RNA is isotopically labeled, while the rest of the molecule is unlabeled. cncb.ac.cnpnas.org This is achieved by synthesizing the labeled and unlabeled fragments separately and then ligating them together, often using T4 DNA ligase or ribozymes. researchgate.netnih.gov This "divide and conquer" approach allows for the focused study of specific domains within a large RNA. researchgate.net

Stereo-Array Isotope Labeling (SAIL): This method involves the stereospecific incorporation of ¹³C and ²H, which simplifies spectra and provides high-resolution structural information.

These combinatorial approaches are indispensable for overcoming the size limitations of RNA structural studies by NMR. nih.govnih.gov

Expansion of Site-Specific Labeling Techniques for RNA Modifications

Natural RNAs contain a vast array of post-transcriptional modifications that are crucial for their biological function. tandfonline.com Understanding the structural and functional roles of these modifications requires the ability to place them at specific positions within an RNA sequence, often in combination with an isotopic label.

Site-specific labeling can be achieved through several methods. The most direct approach is solid-phase chemical synthesis, where a phosphoramidite (B1245037) building block corresponding to the modified, isotopically labeled nucleoside is incorporated at the desired position during automated synthesis. mdpi.com However, the synthesis of such modified phosphoramidites can be challenging.

Alternatively, enzymatic methods offer powerful solutions. For instance, a technique using a trans-acting group I self-splicing intron can incorporate a single isotopically labeled guanosine (B1672433) monophosphate at a specific site. nih.gov This labeled fragment can then be ligated to the rest of the RNA sequence. oup.com Similar strategies using other enzymes, such as T4 RNA ligase, are continuously being developed to incorporate a wider variety of modifications and labels. biorxiv.org These techniques are vital for probing the epitranscriptome and elucidating the precise role of each modification in RNA biology. nih.govtandfonline.com

Integration of Ac-rC Phosphoramidite-¹³C₉ into Automated Synthesis Platforms for High-Throughput Applications